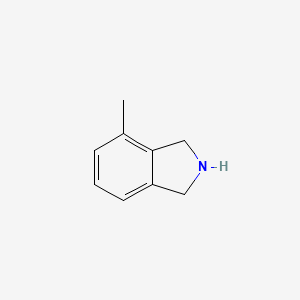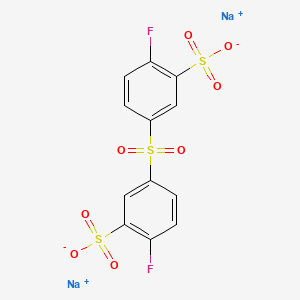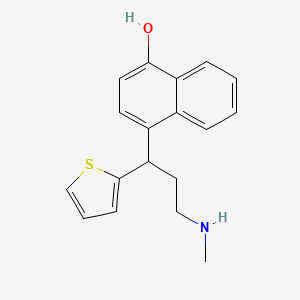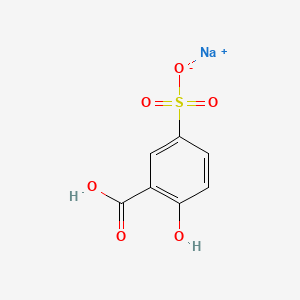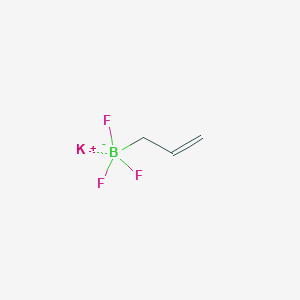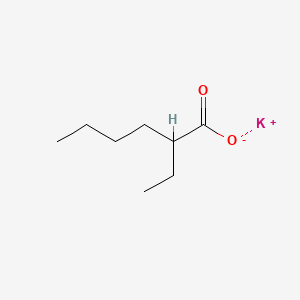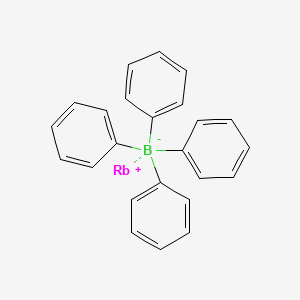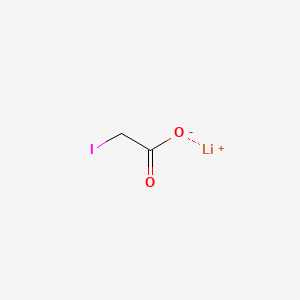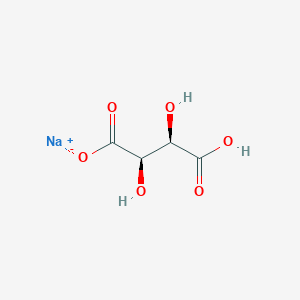
Pirauvato de potasio
Descripción general
Descripción
Potassium pyruvate is a compound with the molecular formula C3H3KO3 . It is formed by one CH3COCOO− anion and one metal cation K+ . It is an important molecule that is present at the intersection of multiple biochemical pathways . It is commonly encountered as one of the end products of glycolysis .
Synthesis Analysis
Potassium pyruvate is synthesized and characterized by chemical analysis, elemental analysis, and X-ray crystallography . More details about its synthesis process can be found in the paper titled "Crystal structure and thermochemical properties of potassium pyruvate" .Molecular Structure Analysis
The molecular structure of potassium pyruvate is formed by one CH3COCOO− anion and one metal cation K+ . An obvious feature of the crystal structure of the compound is the formation of the five-membered chelate ring, which is good for the stability of the compound in structure .Chemical Reactions Analysis
Potassium ions participate in a number of essential physiological processes including the maintenance of intracellular tonicity, the transmission of nerve impulses, the contraction of cardiac, skeletal and smooth muscle, and the maintenance of normal renal function .Physical And Chemical Properties Analysis
Potassium pyruvate has an average mass of 126.152 Da and a Monoisotopic mass of 125.971924 Da . The lattice potential energy of the compound and ionic volume of the anion CH3COCOO− are obtained from crystallographic data .Aplicaciones Científicas De Investigación
Nutrición y crecimiento de las plantas
El potasio es esencial para el crecimiento de las plantas, y el pirauvato de potasio desempeña un papel en la activación de enzimas como la piruvato quinasa, que es crucial para el metabolismo y los procesos de crecimiento de las plantas .
Investigación bioquímica
En la investigación bioquímica, el this compound se utiliza para estudiar vías metabólicas como la glucólisis, donde funciona como un sustrato clave en la reacción enzimática catalizada por la piruvato quinasa .
Aplicaciones médicas
El this compound ha mostrado potencial en aplicaciones médicas debido a sus propiedades que aumentan la tolerancia a la hipoxia, corrigen la acidosis severa, ejercen estrés antioxidante y protegen las mitocondrias contra la apoptosis .
Suplementos nutricionales
Se evalúa su uso en suplementos alimenticios con fines nutricionales, proporcionando iones de potasio y piruvato esenciales necesarios para diversas funciones corporales .
Ingeniería metabólica
Los microorganismos están diseñados para mejorar su capacidad de producir piruvato, que es un intermediario crítico para diversos procesos bioquímicos .
Investigación biomédica
La investigación sobre el this compound explora su papel en la mejora de la función multiorgánica y su posible uso como solución portadora en tratamientos médicos .
Regulación de la glucólisis
El this compound está involucrado en la regulación de la glucólisis, actuando como un efector alostérico que modula la actividad de enzimas como la piruvato quinasa .
Investigación sobre la hipoxia
Los estudios sobre la hipoxia y sus efectos sobre las funciones celulares a menudo involucran this compound debido a su influencia en los canales de potasio y el metabolismo de la glucosa .
Mecanismo De Acción
Target of Action
Potassium pyruvate primarily targets the enzyme pyruvate kinase, which plays a key role in controlling the metabolic flux and ATP production . Pyruvate kinase is involved in the last step of glycolysis, catalyzing the irreversible conversion of ADP and phosphoenolpyruvate to ATP and pyruvic acid . This process is crucial for cellular metabolism .
Mode of Action
Potassium pyruvate interacts with its target, pyruvate kinase, by serving as a substrate for the enzyme. The activity of different pyruvate kinases is tightly modulated by a variety of mechanisms, including the use of a large number of physiological allosteric effectors in addition to their homotropic regulation by phosphoenolpyruvate . The binding of these effectors signals precise and orchestrated movements in selected areas of the protein structure that alter the catalytic action of these evolutionarily conserved enzymes .
Biochemical Pathways
Potassium pyruvate is involved in the glycolysis pathway, where it is converted to pyruvic acid by pyruvate kinase . This process is critical for mitochondrial ATP generation and for driving several major biosynthetic pathways intersecting the citric acid cycle . Pyruvate is the end-product of glycolysis and is ultimately destined for transport into mitochondria as a master fuel input undergirding citric acid cycle carbon flux .
Result of Action
The action of potassium pyruvate results in the production of ATP and pyruvic acid, both of which are crucial for cellular metabolism . ATP is the primary energy currency of the cell, while pyruvic acid is a key intermediate in several metabolic pathways .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
potassium;2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.K/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVUQLWTIZFTMF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884039 | |
| Record name | Propanoic acid, 2-oxo-, potassium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4151-33-1 | |
| Record name | Propanoic acid, 2-oxo-, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-oxo-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-oxo-, potassium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium pyruvate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Potassium Pyruvate in cellular respiration?
A1: Potassium Pyruvate serves as a key energy substrate for cells. It is transported into the mitochondria, where it undergoes oxidative decarboxylation by the Pyruvate Dehydrogenase Complex (PDC) to yield Acetyl-Coenzyme A (Acetyl-CoA) []. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production.
Q2: Is there evidence of alternative pathways for Potassium Pyruvate utilization in plants?
A2: Yes, research suggests that in germinating castor bean endosperm, Acetyl-CoA necessary for fatty acid biosynthesis might be generated via a proplastid ATP citrate lyase rather than solely relying on PDC-mediated Potassium Pyruvate oxidation []. This highlights the metabolic flexibility of plants in utilizing Potassium Pyruvate for different biosynthetic processes.
Q3: How does Potassium Pyruvate transport differ in brown adipose tissue mitochondria compared to other tissues?
A3: In brown adipose tissue mitochondria, Potassium Pyruvate can be transported not only by the traditional Pyruvate Carrier but also by the uncoupling protein 1 (UCP1) []. This UCP1-mediated transport is sensitive to inhibition by fatty acids and is proposed to potentially contribute to futile cycling of pyruvate under specific physiological conditions [].
Q4: Can cytokinins affect Potassium Pyruvate metabolism in plants?
A4: Research indicates that the synthetic cytokinin 6-benzylaminopurine (BAP) inhibits Potassium Pyruvate oxidation in mitochondria from various plant species []. This inhibition appears to target a point in the electron transport system between NADH dehydrogenase and cytochrome b, potentially influencing energy production and other downstream cellular processes [].
Q5: What is the molecular formula and weight of Potassium Pyruvate?
A5: The molecular formula of Potassium Pyruvate is C3H3KO3, and its molecular weight is 128.13 g/mol [].
Q6: Is there structural information available for Potassium Pyruvate?
A6: Yes, crystallographic studies have determined the structure of Potassium Pyruvate []. It crystallizes in the monoclinic space group P21/n and exhibits an irregular coordination geometry around the potassium ion with seven oxygen atoms from neighboring pyruvate anions [].
Q7: What factors can influence the stability of Potassium Pyruvate solutions?
A7: The stability of Potassium Pyruvate solutions can be affected by factors such as pH, temperature, and the presence of other chemical species.
Q8: Are there any specific recommendations for storage and handling of Potassium Pyruvate?
A8: While specific recommendations might vary based on the intended application, it's generally advisable to store Potassium Pyruvate in a cool, dry environment, protected from light and moisture, to ensure its stability.
Q9: What are the potential applications of Potassium Pyruvate in cryopreservation?
A9: Studies have investigated the addition of Potassium Pyruvate to conventional semen diluents during cryopreservation []. While no significant differences were observed in standard semen quality parameters (motility, recovery rate, etc.), a trend towards improved progressive motility and recovery rate was noted in the presence of Potassium Pyruvate, suggesting a potential beneficial effect on sperm viability during freezing [].
Q10: What is the role of Potassium Pyruvate in studying liver viability?
A11: In normothermic blood perfusions of isolated canine livers, Potassium Pyruvate output served as an early and sensitive indicator of liver deterioration []. A functioning liver consumes or maintains Potassium Pyruvate levels, while a deteriorating liver releases it into the perfusate []. Monitoring Potassium Pyruvate output could allow for early intervention and potentially reverse liver damage.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



